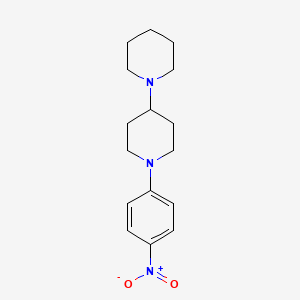

1-(4-Nitrophenyl)-4-(piperidin-1-yl)piperidine

Descripción general

Descripción

1-(4-Nitrophenyl)-4-(piperidin-1-yl)piperidine is an organic compound that features a nitrophenyl group attached to a piperidine ring, which is further connected to another piperidine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Nitrophenyl)-4-(piperidin-1-yl)piperidine typically involves the reaction of 4-nitrobenzaldehyde with piperidine in the presence of a suitable catalyst. The reaction conditions often include:

Solvent: Commonly used solvents include ethanol or methanol.

Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid.

Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.

Time: The reaction time can vary but typically ranges from several hours to overnight.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

1-(4-Nitrophenyl)-4-(piperidin-1-yl)piperidine can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The piperidine rings can participate in nucleophilic substitution reactions, where the nitrogen atoms can be functionalized with different substituents.

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine rings, leading to the formation of N-oxides.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of a base such as triethylamine.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Major Products Formed

Reduction: 1-(4-Aminophenyl)-4-(piperidin-1-yl)piperidine.

Substitution: Various N-substituted derivatives depending on the reagents used.

Oxidation: N-oxides of the piperidine rings.

Aplicaciones Científicas De Investigación

1-(4-Nitrophenyl)-4-(piperidin-1-yl)piperidine has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds, particularly those targeting the central nervous system.

Materials Science: The compound can be used in the development of advanced materials, such as polymers with specific electronic or optical properties.

Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and receptor binding.

Industrial Applications: The compound can be used as an intermediate in the synthesis of agrochemicals and other specialty chemicals.

Mecanismo De Acción

The mechanism of action of 1-(4-Nitrophenyl)-4-(piperidin-1-yl)piperidine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the piperidine rings can form hydrogen bonds or hydrophobic interactions with target proteins. These interactions can modulate the activity of the target, leading to the desired therapeutic effect.

Comparación Con Compuestos Similares

Similar Compounds

1-(4-Nitrophenyl)piperidine: Lacks the second piperidine ring, which may affect its chemical reactivity and biological activity.

4-Nitroaniline: Contains a nitro group attached to an aniline ring, differing in the absence of the piperidine moiety.

1-(4-Aminophenyl)-4-(piperidin-1-yl)piperidine: The reduced form of 1-(4-Nitrophenyl)-4-(piperidin-1-yl)piperidine, with an amino group instead of a nitro group.

Uniqueness

This compound is unique due to the presence of both a nitrophenyl group and two piperidine rings. This structure allows for diverse chemical reactivity and potential interactions with biological targets, making it a valuable compound in various research fields.

Actividad Biológica

1-(4-Nitrophenyl)-4-(piperidin-1-yl)piperidine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the fields of anticancer and antibacterial research. This article synthesizes recent findings regarding its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound can be synthesized through various pathways involving piperidine derivatives. The synthesis typically involves the reaction of 4-nitrophenylpiperidine with suitable reagents under controlled conditions to yield the desired compound with high purity and yield.

Synthesis Example

One practical synthesis method involves:

- Starting Material : 1-(4-nitrophenyl)piperidine

- Reagents : Sodium chlorite and acetonitrile

- Yield : Approximately 98% purity after filtration and recrystallization .

Anticancer Activity

Research indicates that compounds with a piperidine framework, including this compound, exhibit significant anticancer properties. For instance, derivatives of piperidine have shown promising results in inhibiting the proliferation of various cancer cell lines.

Case Study: Antileukemic Activity

A study explored several piperidine derivatives for their antileukemic effects. Among these, compounds with nitro substitutions demonstrated notable potency against human leukemia cells (K562 and Reh). The most active derivative exhibited low IC50 values, indicating effective growth inhibition at minimal concentrations .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 3a | K562 | <5 | Apoptosis induction via DNA fragmentation |

| 3b | Reh | <10 | Cell cycle arrest |

Antibacterial Activity

The antibacterial potential of this compound has also been investigated. Studies have shown that piperidine derivatives can exhibit varying degrees of activity against both Gram-positive and Gram-negative bacteria.

Antibacterial Efficacy

A recent examination of synthesized piperidine derivatives indicated that modifications on the phenyl ring significantly influenced antibacterial activity. Compounds with electron-withdrawing groups such as nitro groups were particularly effective against Staphylococcus aureus and Escherichia coli.

| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 44 | S. aureus | 0.0039 mg/mL |

| 45 | E. coli | 0.025 mg/mL |

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Apoptosis Induction : In anticancer applications, compounds have been shown to induce apoptosis in cancer cells by activating caspases and promoting DNA damage.

- Inhibition of Bacterial Growth : The antibacterial action is believed to stem from the disruption of bacterial cell wall synthesis and interference with metabolic pathways.

In Silico Studies

Molecular docking studies have been employed to predict the binding affinities of piperidine derivatives to target proteins involved in cancer progression and bacterial survival. These studies provide insights into how structural modifications can enhance biological activity.

Propiedades

IUPAC Name |

1-(4-nitrophenyl)-4-piperidin-1-ylpiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O2/c20-19(21)16-6-4-14(5-7-16)18-12-8-15(9-13-18)17-10-2-1-3-11-17/h4-7,15H,1-3,8-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFDHQOUUEVQAPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001290016 | |

| Record name | 1′-(4-Nitrophenyl)-1,4′-bipiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001290016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

211247-61-9 | |

| Record name | 1′-(4-Nitrophenyl)-1,4′-bipiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=211247-61-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1′-(4-Nitrophenyl)-1,4′-bipiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001290016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.